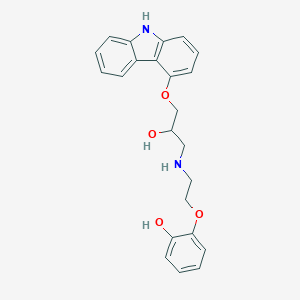

Desmethylcarvedilol

説明

特性

IUPAC Name |

2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993727 | |

| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72956-44-6 | |

| Record name | Desmethylcarvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYLCARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Conditions and Optimization

Boron tribromide (BBr₃) is the most widely employed reagent for the demethylation of carvedilol to O-desmethylcarvedilol. The reaction typically proceeds in dichloromethane (DCM) at low temperatures (0–5°C) to mitigate side reactions. Key parameters include:

-

Stoichiometry : 2–3 equivalents of BBr₃ relative to carvedilol.

-

Solvent : Anhydrous DCM ensures optimal solubility and reactivity.

-

Reaction Time : 8–12 hours, with progress monitored via HPLC or TLC.

Example Procedure :

A solution of carvedilol (1.5 mmol) in DCM (5 mL) is treated with BBr₃ (3.0 mmol) at 0°C under nitrogen. After stirring for 12 hours, the mixture is quenched with saturated NaHCO₃, extracted, and purified to yield O-desmethylcarvedilol (84% yield).

Mechanistic Insights

The demethylation follows an Sₙ2 mechanism:

Purity and Side Reactions

Crude yields exceed 80%, with purity >98% after recrystallization in ethyl acetate. Side reactions, such as over-bromination, are minimized by strict temperature control.

Alternative Demethylation Agents

Aluminum Chloride (AlCl₃)

AlCl₃ offers a less moisture-sensitive alternative. Reactions in acetonitrile at 80–85°C for 8–12 hours achieve comparable yields (~75%). However, AlCl₃ requires rigorous anhydrous conditions and is less selective than BBr₃.

Acidic Lithium Bromide (LiBr/HCl)

A scalable method involves LiBr in concentrated HCl (1.5 M) at 110°C for 2 hours. This approach, initially developed for lignin-derived aromatics, achieves 96% yield for S-type substrates (e.g., 4-propylsyringol) but is less efficient for G-type analogs like carvedilol (72% yield).

Key Advantages :

-

Cost-Effectiveness : LiBr is cheaper and recyclable.

-

Scalability : Suitable for industrial production due to mild conditions.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Patents describe carvedilol synthesis using palladium on carbon (Pd/C) for methoxy group removal. Adapting this for O-desmethylcarvedilol requires optimizing hydrogen pressure (1–3 atm) and temperature (50–70°C) to prevent over-reduction.

化学反応の分析

反応の種類: デスメチルカルベジロールは、以下を含むさまざまな化学反応を受けます。

還元: この反応は、通常、還元剤を使用して、電子または水素原子の獲得を伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と分子状酸素が含まれ、多くの場合、触媒の存在下で使用されます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、デスメチルカルベジロールの酸化は、ヒドロキシ代謝産物を生成する可能性があり、置換反応は、さまざまな官能基を分子に導入する可能性があります .

4. 科学研究における用途

デスメチルカルベジロールは、以下を含むいくつかの科学研究における用途があります。

科学的研究の応用

Pharmacological Applications

O-Desmethylcarvedilol exhibits pharmacological properties similar to its parent compound, carvedilol. Its mechanism of action involves:

- Beta-Adrenergic Receptor Blockade : It inhibits beta-adrenergic receptors, leading to reduced heart rate and myocardial contractility.

- Alpha1-Adrenergic Receptor Blockade : This results in vasodilation and decreased peripheral vascular resistance, contributing to its effectiveness in managing cardiovascular conditions.

Case Study: Pharmacokinetics and Pharmacodynamics

A study involving population pharmacokinetic-pharmacodynamic modeling highlighted the influence of genetic polymorphisms on the metabolism of carvedilol and its metabolites, including O-desmethylcarvedilol. The research demonstrated how variations in the CYP2D6 enzyme affected drug clearance and therapeutic outcomes, emphasizing the importance of individualized treatment approaches in clinical settings .

Analytical Chemistry

O-Desmethylcarvedilol serves as a reference standard in analytical chemistry for studying the metabolic pathways of carvedilol. Its use allows researchers to:

- Track Metabolism : Investigate the metabolic fate of carvedilol in biological systems.

- Assess Drug Interactions : Evaluate how O-desmethylcarvedilol interacts with various cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which play crucial roles in its biotransformation.

Data Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (CL/F) | 32.8% decrease in intermediate metabolizers |

| Area Under Curve (AUC) | Higher in IM group compared to EM group |

| Volume of Distribution | Varies based on CYP phenotype |

Drug Development and Industrial Applications

In pharmaceutical development, O-desmethylcarvedilol is utilized for:

- Formulation Development : It aids in creating new drug formulations that enhance therapeutic efficacy.

- Drug Repurposing Studies : Recent research has explored the potential of carvedilol and its metabolites, including O-desmethylcarvedilol, as candidates for repurposing against SARS-CoV-2 due to their antiviral properties .

Biological Research

O-Desmethylcarvedilol is also studied for its effects on cellular signaling pathways. Researchers are investigating:

- Cellular Mechanisms : Understanding how this compound modulates biological processes at the cellular level.

- Therapeutic Potential : Evaluating its role in treating various cardiovascular diseases and other conditions influenced by adrenergic signaling.

Case Study: Interaction with SARS-CoV-2

A recent study employed computational molecular docking to analyze the binding affinity of O-desmethylcarvedilol with the SARS-CoV-2 virus's RNA-dependent RNA polymerase (RdRp). The findings indicated a favorable binding affinity, suggesting potential therapeutic implications during viral infections .

作用機序

デスメチルカルベジロールは、その親化合物であるカルベジロールと同様に、βアドレナリン受容体と相互作用することでその効果を発揮します。これは、これらの受容体に対するカテコールアミン(アドレナリンなど)の作用を阻害し、心拍数と血圧を低下させます。 分子標的は、β1およびβ2アドレナリン受容体であり、関与する経路には、サイクリックAMP産生の阻害とそれに続く心筋細胞へのカルシウム流入の減少が含まれます .

類似化合物:

カルベジロール: 親化合物であり、追加のα1遮断作用を持つ非選択的β遮断薬です.

4'-ヒドロキシカルベジロール: β遮断作用を持つカルベジロールの別の代謝産物です.

5'-ヒドロキシカルベジロール: 類似の薬理作用を持つ代謝産物です.

独自性: デスメチルカルベジロールは、その特定の代謝経路と、カルベジロールと同様の薬理活性の保持により、ユニークです。 その独特の化学構造により、βアドレナリン受容体と特異的に相互作用することができ、カルベジロールの代謝と薬力学を研究するための貴重な化合物となっています .

類似化合物との比較

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Key compounds for comparison include carvedilol metabolites, synthetic derivatives, and process-related impurities.

Table 1: Structural and Pharmacological Comparison

Pharmacokinetic and Pharmacodynamic Differences

- Enantiomer-Specific Metabolism : (R)-(+)-DMC shows slower clearance than (S)-(−)-DMC in humans, suggesting stereoselective metabolism .

- Impurity vs. Metabolite : Process-related impurities like N,O-Bis-carvedilol lack therapeutic activity and are strictly controlled to ≤0.1% in formulations per ICH guidelines .

Clinical and Preclinical Insights

- Cardioprotection: DMC’s role in carvedilol’s cardioprotective effects remains unclear.

- A synthetic carbazole analogue showed potent α-glucosidase inhibition, highlighting structural adaptability for new targets .

生物活性

O-Desmethylcarvedilol (ODMC) is a significant metabolite of carvedilol, a non-selective beta-blocker and alpha-1 blocker widely used in treating cardiovascular diseases. Understanding the biological activity of ODMC is critical for evaluating its therapeutic potential and pharmacological profile. This article explores the biological activity of ODMC, including its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and clinical implications.

ODMC exhibits several biological activities primarily through its interaction with adrenergic receptors. As a beta-adrenergic antagonist, it modulates cardiovascular responses by:

- Beta-Adrenergic Receptor Antagonism : ODMC binds to beta-adrenergic receptors, leading to decreased heart rate and contractility, which is beneficial in managing hypertension and heart failure.

- Antioxidant Properties : Similar to carvedilol, ODMC may possess antioxidant effects, reducing oxidative stress in cardiac tissues. This property is crucial for protecting against ischemia-reperfusion injury and other oxidative damage.

- Influence on Signaling Pathways : ODMC can modulate various signaling pathways associated with cardiovascular health, potentially influencing vascular resistance and heart function.

Pharmacokinetics

The pharmacokinetic profile of ODMC has been studied extensively. Key findings include:

- Metabolism : ODMC is primarily formed through the metabolism of carvedilol via cytochrome P450 enzymes, particularly CYP2D6. Genetic polymorphisms in CYP2D6 can affect the plasma concentrations of ODMC and consequently its therapeutic efficacy .

- Bioavailability : Studies indicate that the bioavailability of ODMC may vary significantly among individuals due to genetic factors impacting metabolism .

Table 1: Pharmacokinetic Parameters of O-Desmethylcarvedilol

| Parameter | Value |

|---|---|

| Half-Life | 7–10 hours |

| Peak Plasma Concentration (Cmax) | Varies by individual metabolism |

| Area Under Curve (AUC) | Increased in intermediate metabolizers compared to extensive metabolizers |

Structure-Activity Relationships (SAR)

Understanding the SAR of ODMC helps elucidate how structural modifications influence its biological activity:

- Structural Modifications : The presence of specific functional groups in ODMC enhances its binding affinity at beta-adrenergic receptors compared to carvedilol. Research indicates that modifications can lead to improved therapeutic effects, such as longer duration of action or reduced side effects .

Table 2: Comparison of Carvedilol and O-Desmethylcarvedilol

| Compound | Beta-Antagonism | Antioxidant Activity | Half-Life |

|---|---|---|---|

| Carvedilol | Strong | Yes | 6–8 hours |

| O-Desmethylcarvedilol | Moderate | Yes | 7–10 hours |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of ODMC in various therapeutic areas:

- Cardiovascular Health :

- COVID-19 Treatment :

-

Oxidative Stress Reduction :

- Research has indicated that both carvedilol and ODMC can mitigate oxidative stress in cardiac tissues through their antioxidant properties, potentially improving outcomes in patients with heart failure.

Q & A

Q. How can researchers ensure reproducibility in O-Desmethylcarvedilol studies amid variability in metabolite profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。